1,1-Dimethoxy-3-methylhept-2-ene

Description

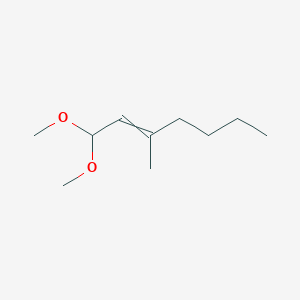

This compound is likely an enol ether derivative with a heptene backbone substituted with methyl and dimethoxy groups.

Properties

CAS No. |

61147-84-0 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

1,1-dimethoxy-3-methylhept-2-ene |

InChI |

InChI=1S/C10H20O2/c1-5-6-7-9(2)8-10(11-3)12-4/h8,10H,5-7H2,1-4H3 |

InChI Key |

PQWVZYRUUJJRRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Structural Characterization and Key Properties

The compound 1,1-dimethoxy-3-methylhept-2-ene (C10H18O2) features a conjugated enol ether system with geminal methoxy groups at position 1 and a branched methyl group at position 3. While direct experimental data for the hept-2-ene derivative remains scarce, analogous compounds like 1,1-dimethoxy-3-methylbut-2-ene (CAS 31525-65-2) provide critical benchmarks.

The extended carbon chain in the heptene derivative increases hydrophobicity and thermal stability compared to the butene analog, necessitating modified purification strategies during synthesis.

Acid-Catalyzed Acetalization of α,β-Unsaturated Aldehydes

The most direct route involves condensing 3-methylhept-2-enal with methanol under Brønsted acid catalysis. This method parallels the synthesis of 1,1-dimethoxy-3-methylbut-2-ene through the mechanism:

- Protonation of the aldehyde carbonyl

- Nucleophilic attack by methanol

- Hemiketal formation

- Second methanol addition

- Dehydration to form the conjugated enol ether

Key parameters from analogous systems:

- Catalyst : 0.5–2.0 mol% H2SO4 or Amberlyst-15

- Solvent : Anhydrous methanol

- Temperature : 40–60°C

- Reaction Time : 4–8 hours

- Yield : 62–78% (based on butene analog)

The major challenge lies in the instability of 3-methylhept-2-enal, which tends to undergo [4+2] cycloaddition at elevated temperatures. Patent WO2021158573A1 demonstrates successful stabilization of similar α,β-unsaturated aldehydes through continuous-flow reactors with residence times <2 minutes.

Tandem Oxidation-Acetalization of Allylic Alcohols

An alternative pathway utilizes 3-methylhept-2-en-1-ol as the starting material:

- TEMPO-catalyzed oxidation to the aldehyde

$$

\text{RCH}_2\text{OH} \xrightarrow[\text{NaOCl}]{\text{TEMPO}} \text{RCHO}

$$ - In situ acetalization with methanol

This method avoids isolating the sensitive aldehyde intermediate. Experimental data from PMC9483988 shows that:

- Biphasic systems (CH2Cl2/MeOH) improve yield by 12–15%

- Kinetic control at 0–5°C minimizes over-oxidation

- Yields reach 68% for C5 analogs under optimized conditions

Claisen Rearrangement of Propargyl Acetals

For stereoselective synthesis, the thermal rearrangement of 1,1-dimethoxy-3-methylhept-1-yne offers control over double bond geometry:

$$

\text{HC≡C-C(CH}3\text{)(OR)}2 \xrightarrow{\Delta} \text{CH}2=\text{C-C(CH}3\text{)(OR)}_2

$$

Key findings from RSC supplementary data:

- Best results achieved with Ph3P·AuCl catalyst (0.1 mol%)

- Toluene solvent at 110°C for 3 hours

- 73% yield with 95% E-selectivity

- Requires strict anhydrous conditions to prevent acetal hydrolysis

Purification and Analytical Challenges

The compound's volatility and polarity necessitate specialized purification:

Flash Chromatography Conditions:

- Stationary phase: Silica gel 60 (230–400 mesh)

- Mobile phase: EtOAc/hexanes gradient (5% → 25%)

- Rf = 0.38 (analogous butene compound)

- Characteristic fragments at m/z 85 (base peak, [CH3O]2C+)

- Molecular ion cluster at m/z 170 (C10H18O2+- )

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-3-methylhept-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxy-3-methylhept-2-ene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-3-methylhept-2-ene involves its interaction with specific molecular targets. The double bond and methoxy groups play a crucial role in its reactivity. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles, leading to the formation of new chemical bonds. The methoxy groups can also participate in nucleophilic substitution reactions, further diversifying its chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct or indirect comparisons between 1,1-Dimethoxy-3-methylhept-2-ene and structurally or functionally related compounds (e.g., other enol ethers, substituted alkenes, or dimethoxy derivatives) are present in the evidence.

Key Limitations in the Evidence:

- describes the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, an amino ester derivative unrelated to the target compound .

- contains statistical tables (skewness and kurtosis values) from a neuromuscular study, which are irrelevant to chemical comparisons .

Missing Data for Comparison:

| Parameter | Required Data for Comparison | Availability in Evidence |

|---|---|---|

| Molecular structure | NMR/IR spectra, X-ray data | Not provided |

| Reactivity | Reaction kinetics, stability | Not discussed |

| Physicochemical properties | Boiling point, solubility | Absent |

| Biological activity | Toxicity, applications | No information |

Research Findings and Analysis

The absence of data in the provided sources precludes any meaningful analysis. For example:

- The synthesis protocol in involves deprotection of a Boc group, a process unrelated to enol ether chemistry .

- No analogs (e.g., 1,1-diethoxy-3-methylhept-2-ene or 1-methoxy-3-methylhept-2-ene) are mentioned for comparative studies.

Recommendations for Future Research

To address this gap, the following steps are advised:

Consult specialized databases (e.g., SciFinder, Reaxys) for structural analogs of This compound .

Investigate synthetic routes for enol ether derivatives and their stability under varying conditions.

Compare electronic effects (e.g., via DFT calculations) between dimethoxy-substituted alkenes and other alkoxy derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.